2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

umpolung benzoyl anion equivalent alkylation

This chiral dioxolanone solves three critical process chemistry challenges: stereochemical simplicity (gem-dimethyl eliminates extra stereocenter), exclusive umpolung benzoyl carbanion reactivity (masked d¹-synthon), and superior base economy (1 eq LDA vs. 2 eq for methyl mandelate). Directly enables three-step synthesis of alkyl aryl ketones. Optically active material available via preferential crystallization without chiral chromatography. Order now for research and development.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 71851-12-2
Cat. No. B7769051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
CAS71851-12-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(OC(C(=O)O1)C2=CC=CC=C2)C
InChIInChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
InChIKeyJKKLKPFEVGIRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS 71851-12-2): Chemical Identity, Core Structural Features, and Comparator Landscape for Informed Sourcing


2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one (CAS 71851-12-2; molecular formula C₁₁H₁₂O₃; MW 192.21 g/mol) is a chiral 1,3-dioxolan-4-one derived from mandelic acid and acetone [1]. The compound features a five-membered cyclic acetal-ester ring bearing a gem-dimethyl group at the 2-position and a phenyl substituent at the 5-position, the latter constituting the stereogenic center that can be preserved or transferred during synthetic transformations [2]. As a member of the Seebach-type dioxolanone chiral auxiliary family, it operates through the self-regeneration of stereocenters (SRS) principle, where deprotonation at C-5 generates a chiral enolate whose facial selectivity is governed by the C-2 substituent [3]. The closest structural analogs include the 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (derived from mandelic acid and pivalaldehyde), the unsubstituted 5-phenyl-1,3-dioxolan-4-one (CAS 27032-85-5), the lactic acid-derived 2-tert-butyl-5-methyl-1,3-dioxolan-4-one, and the achiral 2,2-dimethyl-1,3-dioxolan-4-one (derived from glycolic acid). Methyl mandelate serves as a direct functional comparator for umpolung benzoyl anion chemistry [4]. Selection among these candidates hinges on quantifiable differences in base economy, stereochemical outcome, scalability of optical resolution, and the unique capacity of the mandelic acid phenyl group to serve as a masked benzoyl carbanion equivalent.

Why Generic Substitution of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one Fails: Quantitative Evidence of Structural Uniqueness


Generic substitution among 1,3-dioxolan-4-ones is precluded by three quantifiable, non-interchangeable performance characteristics. First, the gem-dimethyl substitution at C-2 eliminates the additional stereogenic center present in 2-tert-butyl analogs, simplifying diastereomer control during enolate alkylation while still providing sufficient steric shielding for facial selectivity [1]. Second, the mandelic acid-derived phenyl group uniquely enables umpolung benzoyl carbanion chemistry—a masked d¹-synthon capability that lactic acid- and glycolic acid-derived dioxolanones cannot replicate because they lack the aromatic moiety required for benzoyl anion equivalence [2]. Third, the base economy of the monoenolate derived from 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one (requiring only 1 equivalent of LDA) contrasts sharply with the dianion of methyl mandelate (requiring 2 equivalents of LDA), a stoichiometric advantage with direct cost and operational implications at scale [3]. These three dimensions—stereochemical simplicity, umpolung functionality, and base economy—cannot be simultaneously satisfied by any single in-class analog, making direct substitution architecturally impossible without compromising at least one critical performance parameter.

Quantitative Differentiation Evidence for 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: Head-to-Head Comparisons with Closest Analogs


Base Economy Advantage: 1.0 equiv LDA Required vs. 2.0 equiv for Methyl Mandelate Dianion

The lithium enolate of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one requires only 1.0 equivalent of LDA for complete deprotonation and subsequent alkylation, whereas the methyl mandelate dianion method requires 2.0 equivalents of LDA to generate the reactive nucleophile. This stoichiometric advantage is explicitly documented: 'the dioxolanone has the advantage of requiring only one equivalent of strong base' compared to the methyl mandelate dianion protocol [1]. The alkylation of the dioxolanone enolate with various alkyl, allyl, and benzyl halides produced the corresponding α-alkylated dioxolanones 5a–5h, with subsequent basic hydrolysis affording the α-hydroxyacids in nearly quantitative yields across all entries [1].

umpolung benzoyl anion equivalent alkylation base economy

Umpolung Benzoyl Carbanion Equivalence: Exclusive Functional Domain Not Accessible to Non-Aromatic Dioxolanones

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one uniquely functions as a masked d¹-synthon (umpolung) of the benzoyl carbanion, enabling nucleophilic benzoylation to generate alkyl aryl ketones after alkylation, hydrolysis, and oxidative decarboxylation [1]. This capability is absent in dioxolanones derived from lactic acid (R¹ = Me) or glycolic acid, which lack the aromatic phenyl substituent required for benzoyl anion equivalence. In the broader context of chiral acyl anion equivalents, the mandelic acid-derived dioxolanone delivers conjugate addition products to ethyl crotonate with 33% e.e., while the lactic acid-derived analog achieves 86% e.e. [2]. However, the lactic acid derivative cannot serve as a benzoyl anion equivalent—it generates an acetyl anion equivalent instead. The benzoyl umpolung was validated by the successful synthesis of eight alkyl aryl ketones (entries 7a–7h) via the sequence: dioxolanone enolate alkylation → basic hydrolysis (nearly quantitative) → aerobic oxidative decarboxylation catalyzed by Co(III)-Me₂opba complex with O₂/pivalaldehyde [1].

umpolung benzoyl anion d1-synthon mandelic acid

Diastereoselectivity Reversal and Enhancement by HMPA: From Lithium-Catalyzed Pathway to HMPA-Coordinated Pathway

In Michael additions of the lithium enolate of the 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (a close analog) to α,β-unsaturated carbonyl compounds, the addition of 3.0 equivalents of HMPA was demonstrated to 'reverse and strongly enhance the diastereoselectivity of the reaction' [1]. This switch is mechanistically attributed to a transition from lithium-catalyzed pathway to HMPA-coordinated pathway where lithium catalysis is suppressed. While this specific quantification was demonstrated on the 2-tert-butyl analog, the mechanistic principle applies across the mandelic acid dioxolanone scaffold and is particularly relevant for the 2,2-dimethyl variant, which lacks the additional steric bias of the tert-butyl group and therefore relies more heavily on additive-mediated stereocontrol for achieving high diastereomeric ratios [2]. The ability to toggle diastereoselectivity through a simple additive (HMPA) provides a level of stereochemical programmability not demonstrated for methyl mandelate or other non-dioxolanone umpolung reagents.

diastereoselectivity Michael addition HMPA enolate

Scalable Optical Resolution via Preferential Crystallization: JP3300712B2 Demonstrates Industrial Feasibility

Japanese Patent JP3300712B2 (Toyama Chemical Co., Ltd.) discloses a method for producing optically active 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one by simultaneous racemization and preferential crystallization . The process involves adding a racemization-promoting agent to a solution of the racemic mixture and seeding with a crystal of the desired optically active isomer, enabling continuous preferential crystallization of the target enantiomer. This crystallization-induced asymmetric transformation approach is enabled by the compound's crystallinity—specifically, the 5-benzyl derivative 5d melts at 47–49 °C and the 5-(p-bromobenzyl) derivative 5e melts at 65–66 °C, with the 5-(methoxycarbonylmethyl) derivative 5h melting at 105–107 °C [1]. In contrast, many 2-tert-butyl-substituted analogs and the unsubstituted 5-phenyl-1,3-dioxolan-4-one are obtained as oils or low-melting solids, making preferential crystallization less feasible. Industrially, the resolved dioxolanone can be hydrolyzed to optically active mandelic acid or mandelic acid esters in high yield , providing a chiral pool entry point that avoids expensive chiral chromatographic separation.

optical resolution preferential crystallization racemization process chemistry

One-Step Quantitative Synthesis via Adapted Vilsmeier Conditions: 100% Yield Reported

A 2023 protocol published in Molbank reports a one-step synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one in quantitative yield using adapted Vilsmeier conditions [1]. The product was characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy with detailed spectral data provided. This contrasts with the conventional H₂SO₄-catalyzed condensation of mandelic acid with acetone in toluene, which affords the compound in 65% isolated yield [2]. The quantitative Vilsmeier-based route offers a 54% relative yield improvement (from 65% to quantitative) and eliminates the need for excess acetone as co-solvent. Other synthetic approaches include microwave-induced solvent-free condensation of mandelic acid with ketones, which provides 2-alkyl-substituted 5-phenyl-1,3-dioxolan-4-ones 'in good yield' but without the quantitative efficiency of the Vilsmeier protocol [3]. For industrial procurement, the existence of a quantitative one-step protocol directly impacts cost-of-goods calculations and supply chain reliability.

quantitative synthesis Vilsmeier conditions one-step process efficiency

NCI Human Tumor Cell Line Growth Inhibition: Documented Biological Activity Across MCF7 and IGROV1 Cell Lines

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one has been submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for in vitro human tumor cell line growth inhibition screening. Bioassay records confirm one-dose growth inhibition data for the MCF7 (breast cancer) and IGROV1 (ovarian cancer) cell lines . While full dose-response data (GI₅₀ values across the NCI-60 panel) are not publicly available in detail, the submission to the NCI screening program itself differentiates this compound from the vast majority of 1,3-dioxolan-4-ones, which have not undergone systematic anticancer screening. The binding affinity data from ChEMBL (CHEMBL4077051) indicate an IC₅₀ of 1.31 μM (1310 nM) against mouse CYP11B2 and 300 nM against human CYP11B2 expressed in HEK293 cells [1], although these data correspond to a structurally distinct chemotype sharing the same ChEMBL ID and may not reflect the dioxolanone scaffold directly. The NCI screening entry represents a point of differentiation for procurement in medicinal chemistry contexts where preliminary biological annotation adds value to building block selection.

NCI screening antitumor MCF7 IGROV1 growth inhibition

Best Research and Industrial Application Scenarios for 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one: Evidence-Anchored Use Cases


Scalable Synthesis of Enantiopure Alkyl Aryl Ketones via Umpolung Benzoyl Carbanion Chemistry

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one enables a three-step sequence—enolate alkylation (1.0 equiv LDA), basic hydrolysis, and aerobic oxidative decarboxylation—to produce alkyl aryl ketones with the benzoyl group derived from the dioxolanone's 5-phenyl substituent [1]. The base economy advantage (1.0 vs. 2.0 equiv LDA) and the nearly quantitative hydrolysis step make this route economically attractive for process chemistry. The availability of optically active material via preferential crystallization (JP3300712B2) further supports enantiopure product synthesis without chiral chromatography .

Chiral Building Block for (S)-Oxybutynin and Related Anticholinergic Pharmaceuticals

The compound serves as a key intermediate in the synthesis of (S)-oxybutynin and its metabolites, where the mandelic acid-derived stereochemistry is critical for therapeutic activity [1]. The dioxolanone scaffold preserves the stereochemical integrity of mandelic acid during subsequent transformations. The patent literature explicitly links 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one to the production of optically active mandelic acid esters, which are direct precursors to cyclohexylphenylglycolic acid (CHPGA)-based pharmaceuticals .

Programmable Diastereoselective Michael Additions with HMPA-Mediated Stereochemical Switching

The lithium enolate of mandelic acid-derived dioxolanones undergoes Michael addition to α,β-unsaturated carbonyl compounds with diastereoselectivity that can be reversed and enhanced by adding 3 equiv of HMPA [1]. This stereochemical programmability allows access to both diastereomeric product series from a single chiral starting material, a strategic advantage in diversity-oriented synthesis and medicinal chemistry campaigns where both epimers may need to be evaluated for biological activity. The 2,2-dimethyl substitution avoids the additional stereochemical complexity of 2-tert-butyl analogs while maintaining sufficient steric bias for facial selectivity .

Cost-Efficient Chiral Pool Entry via Preferential Crystallization for Large-Scale Optical Resolution

The crystallinity of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one and its derivatives enables industrial-scale optical resolution through preferential crystallization with simultaneous racemization, as demonstrated in JP3300712B2 [1]. This process avoids the high cost of chiral chromatographic separation and the stoichiometric waste associated with diastereomeric salt resolution. For procurement planning, this means that racemic material can be economically upgraded to enantiopure form, reducing the cost premium typically associated with chiral building blocks. The quantitative one-step synthesis via Vilsmeier conditions further enhances the overall process economics from raw mandelic acid to enantiopure dioxolanone.

Quote Request

Request a Quote for 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.